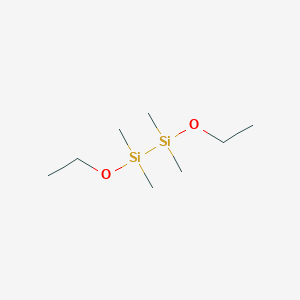

1,2-ジエトキシ-1,1,2,2-テトラメチルジシラン

概要

説明

A4Iは、Analysis for Innovatorsとしても知られており、その独特な特性と潜在的な用途により、近年注目を集めている化合物です。この化合物は、主に化学、生物学、医学、および産業を含むさまざまな科学研究分野で使用されています。その独自の構造と反応性により、研究者や科学者にとって貴重なツールとなっています。

科学的研究の応用

Organic Synthesis

DEDTMS serves as a precursor in various organic synthesis reactions. One notable application is in the palladium-catalyzed bis(silylation) of compounds such as 1,4-diethynylbenzene. This reaction results in the formation of a crack-free sol-gel material, which has implications in materials science for creating durable coatings and films .

Silylation Reactions

Silylation is a critical process in organic chemistry that involves the introduction of silicon-containing groups into organic molecules. DEDTMS is particularly effective in modifying compounds with carbon-carbon double bonds. This modification can enhance the stability and reactivity of target molecules, making them suitable for further chemical transformations .

Preparation of Dimethylsilylene

DEDTMS can be thermally decomposed via gas-phase flow-pyrolysis at elevated temperatures (around 600 °C) to yield dimethylsilylene, a reactive species utilized in various synthetic pathways . This process highlights DEDTMS's role as a valuable intermediate in generating reactive silanes.

Case Study 1: Silylation of Unsaturated Compounds

A study demonstrated the effectiveness of DEDTMS in the silylation of various unsaturated organic compounds. The resulting silylated products exhibited enhanced thermal stability and reactivity compared to their non-silylated counterparts. This finding underscores DEDTMS's utility in synthesizing advanced materials with tailored properties .

Case Study 2: Sol-Gel Process Development

In another research project focused on sol-gel processes for coating applications, DEDTMS was employed to synthesize hybrid organic-inorganic materials. The resulting sol-gel exhibited excellent mechanical properties and thermal stability, making it suitable for protective coatings in various industrial applications .

準備方法

合成経路と反応条件

A4Iの調製には、いくつかの合成経路と反応条件が伴います。一般的な方法の1つは、1級アルコールをアルデヒドに酸化し、さらに酸化して目的の化合物を生成する方法です。 このプロセスでは、通常、三酸化クロムや過マンガン酸カリウムなどの無機試薬を使用します 。 別の方法には、カルボン酸をアルデヒドに還元する方法があり、その後さらに処理してA4Iを得ることができます .

工業生産方法

工業規模では、A4Iはアルキルヒドロペルオキシドの転位によって生産できます。 この方法には、炭化水素の直接空気酸化または二重結合への過酸化水素の付加、それに続く硫酸誘起転位が含まれます 。このプロセスは効率的で費用対効果が高いため、大規模生産に適しています。

化学反応の分析

反応の種類

A4Iは、酸化、還元、および置換を含むさまざまな種類の化学反応を起こします。これらの反応は、さまざまな分野でのその用途にとって不可欠です。

一般的な試薬と条件

酸化: 一般的な試薬には、三酸化クロムと過マンガン酸カリウムがあります。反応は通常、酸性条件下で行われます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。これらの反応は通常、過剰還元を防ぐために、穏やかな条件下で行われます。

置換: ハロゲン化反応には、通常、塩素または臭素などの試薬が関与し、反応は制御された温度と圧力条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなアルデヒド、ケトン、およびA4Iの置換誘導体が含まれます。これらの生成物は、さらなる化学合成および用途のための貴重な中間体です。

科学研究の用途

A4Iは、科学研究において幅広い用途を持っています。

化学: 有機合成における試薬として、および他の化合物の製造における中間体として使用されます。

生物学: 生化学的経路の研究に使用され、細胞メカニズムを調査するためのツールとして使用されます。

医学: 潜在的な治療効果と診断ツールとしての可能性が調査されています。

作用機序

A4Iの作用機序には、特定の分子標的および経路との相互作用が含まれます。主に、特定の酵素やタンパク質の活性を調節することにより作用し、細胞プロセスに変化をもたらします。 具体的な分子標的および経路は、特定の用途や状況によって異なる場合があります .

類似化合物の比較

A4Iは、アルデヒドやケトンなどの他の類似化合物と比較できます。これらの化合物は構造的に類似していますが、A4Iは特定の反応性と用途によって独自のものとなっています。 類似化合物には、ホルムアルデヒド、アセトアルデヒド、ベンズアルデヒドなどがあります .

類似化合物との比較

A4I can be compared with other similar compounds, such as aldehydes and ketones. While these compounds share some structural similarities, A4I is unique due to its specific reactivity and applications. Similar compounds include formaldehyde, acetaldehyde, and benzaldehyde .

生物活性

1,2-Diethoxy-1,1,2,2-tetramethyldisilane (DETDS) is an organosilicon compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of DETDS, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

DETDS has the molecular formula . Its structure includes two ethoxy groups and a disilane backbone, which contributes to its unique reactivity profile. The presence of silicon atoms allows for interactions with various organic compounds through a process known as silylation.

The biological activity of DETDS primarily arises from its ability to undergo silylation reactions with organic compounds containing carbon-carbon double bonds. This process modifies the structure and properties of target molecules, potentially enhancing their utility in various applications. The following biochemical pathways are notably affected:

- Silylation Pathway : The addition of silicon atoms to organic compounds alters their physical and chemical properties.

- Volatility and Absorption : DETDS is volatile and can be absorbed through inhalation, which may have implications for its biological effects.

Synthesis Methods

DETDS can be synthesized through several methods, including:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed bis-silylation reactions to form complex silanes.

- Gas-Phase Flow-Pyrolysis : At high temperatures (around 600°C), DETDS can be converted into dimethylsilylene, a valuable precursor for various organosilicon compounds.

Biological Activity

Research indicates that DETDS exhibits biological activity primarily through its role in organic synthesis rather than direct pharmacological effects. The compound's interaction with other organic molecules can lead to the formation of new compounds with enhanced properties.

Case Studies

- Silylation Reactions : In a study involving the silylation of 1,4-diethynylbenzene using DETDS, researchers successfully synthesized crack-free sol-gels. This application highlights the compound's utility in material science.

- Reactivity with Functional Groups : DETDS has been shown to react with various functional groups in organic compounds. For instance, it was utilized in the preparation of tert-butyl 4-(hydroxydimethylsilyl)benzoate from tert-butyl 4-bromobenzoate via a palladium-catalyzed reaction .

Comparative Analysis

The following table compares DETDS with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | C8H18O4Si2 | Ethoxy groups | Different reactivity profile due to larger ethyl groups |

| 1,2-Difluoro-1,1,2,2-tetramethyldisilane | C6H12F2Si2 | Contains fluorine substituents | Higher electrophilicity due to electronegative fluorine |

| 1,3-Dimethyl-1-silacyclopentane | C6H14OSi | Cyclic structure with silicon | Distinct cyclic geometry affecting reactivity |

| 3-Methyl-3-silabicyclo[3.3.0]octane | C8H14Si | Bicyclic structure | Unique bicyclic framework influencing properties |

特性

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIVSKPSMYHUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460878 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18419-84-6 | |

| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18419-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-diethoxy-1,1,2,2-tetramethyldisilane interact with aryl bromides in the presence of a palladium catalyst, and what are the downstream effects of this interaction?

A1: In the presence of a palladium catalyst, 1,2-diethoxy-1,1,2,2-tetramethyldisilane inserts itself into the carbon-bromine bond of aryl bromides. [] This insertion leads to the formation of aryldimethylsilyl ethers. These ethers can then be readily hydrolyzed under controlled pH conditions to yield the desired aryldimethylsilanols. This palladium-catalyzed silylation offers a mild and efficient method for synthesizing aryldimethylsilanols, which are valuable building blocks in organic synthesis. []

Q2: Can you provide details about the structural characterization of 1,2-diethoxy-1,1,2,2-tetramethyldisilane?

A2: While the provided research abstract [] focuses on the application of 1,2-diethoxy-1,1,2,2-tetramethyldisilane, it does not delve into its detailed structural characterization. For comprehensive information on its molecular formula, weight, and spectroscopic data, it is recommended to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the supplier's safety data sheet.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。